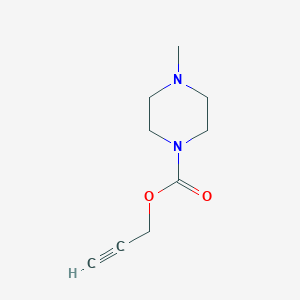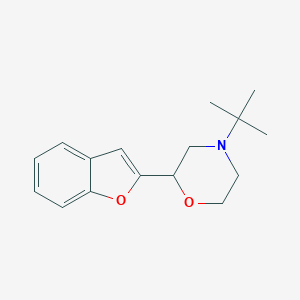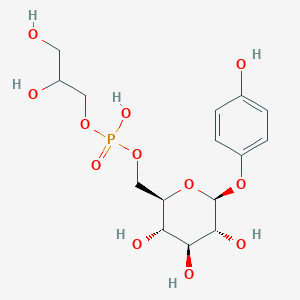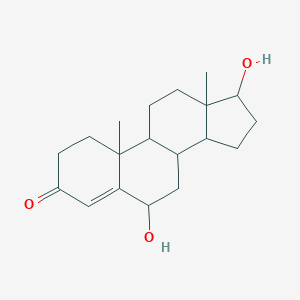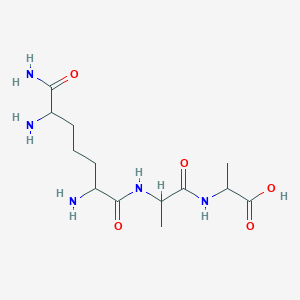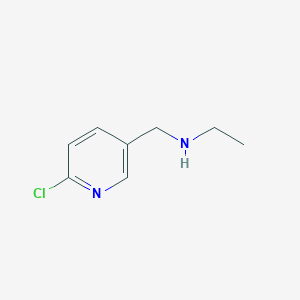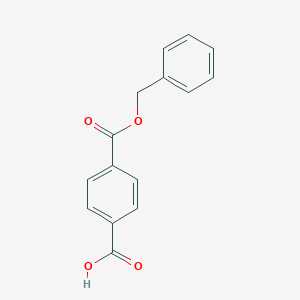
4-((苄氧基)羰基)苯甲酸
概述
描述
4-((Benzyloxy)carbonyl)benzoic acid: is a substituted benzoic acid with the molecular formula C14H12O3. This compound is characterized by a benzoic acid core with a benzyloxy carbonyl group attached. It is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
Chemistry:
Synthesis of Benzamides: The compound serves as a precursor in the synthesis of benzamides, which are important in the pharmaceutical industry.
Biology and Medicine:
Pharmaceutical Intermediates: It is utilized as an intermediate in the manufacturing of pharmaceuticals, including drugs for treating hypercholesterolemia, hypertension, and cancer.
Industry:
Plastic and Paper Industries: Benzamides derived from 4-((Benzyloxy)carbonyl)benzoic acid are used to modify the properties of materials in these industries.
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that benzylic compounds can undergo various chemical transformations, leading to different products .
Action Environment
It’s known that environmental conditions can significantly impact the reactions of benzylic compounds .
准备方法
Synthetic Routes and Reaction Conditions:
Benzylation of 4-hydroxybenzoic acid: One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide.
Protodeboronation of pinacol boronic esters: Another method includes the protodeboronation of pinacol boronic esters.
Synthesis from phenol and CO2: This method involves the synthesis of 4-hydroxybenzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure of CO2 using a carboxylase enzyme.
Industrial Production Methods:
- The industrial production methods for 4-((Benzyloxy)carbonyl)benzoic acid are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods ensure high yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like zinc or tin in dilute mineral acid.
Substitution: The benzyloxy carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Thionyl chloride (SOCl2): Used to convert the carboxylic acid group into acid chlorides.
Alcohols: Used in acid-catalyzed nucleophilic acyl substitution reactions to form esters (Fischer esterification).
Major Products:
Acid chlorides: Formed from the reaction with thionyl chloride.
Esters: Formed through Fischer esterification.
相似化合物的比较
4-[(Vinyloxy)carbonyl]benzoic acid: This compound has a similar structure but with a vinyloxy group instead of a benzyloxy group.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound has an amino group attached to the benzoic acid core.
Uniqueness:
- The presence of the benzyloxy carbonyl group in 4-((Benzyloxy)carbonyl)benzoic acid provides unique reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of benzamides and other pharmaceutical intermediates.
属性
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
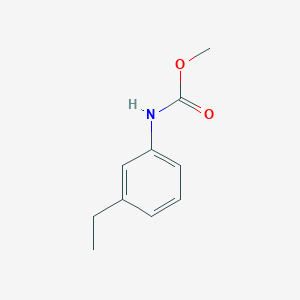
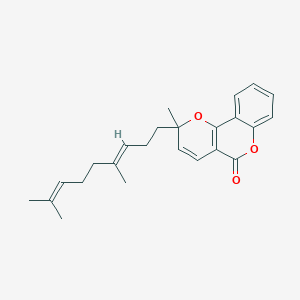
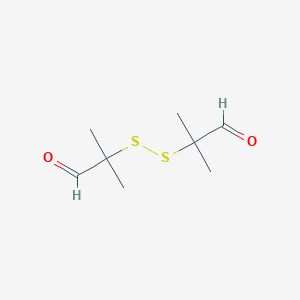
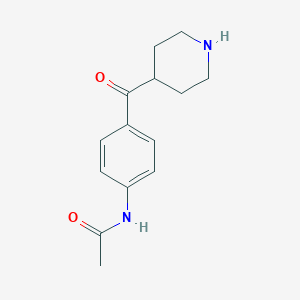
![2,2'-Dithiobis[2-methyl-1-propanol]](/img/structure/B48769.png)
![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)

